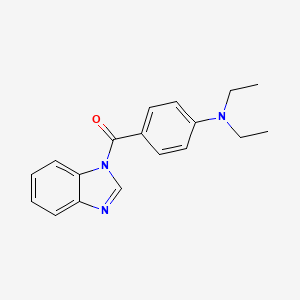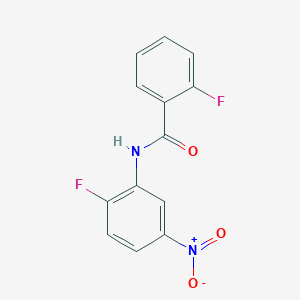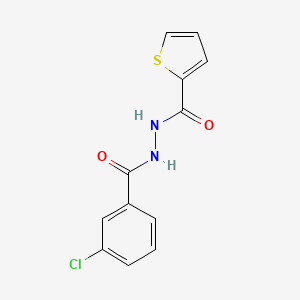
N-9H-fluoren-2-yl-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-9H-fluoren-2-yl-5-nitro-2-furamide, also known as FNF, is a fluorescent probe widely used in biochemical and physiological research. It is a small molecule that can be easily synthesized and has unique spectroscopic properties, making it an ideal tool for studying biological processes.
Wirkmechanismus
N-9H-fluoren-2-yl-5-nitro-2-furamide works by binding to specific molecules and altering their fluorescence properties. When excited with light, this compound emits a fluorescent signal that can be detected and measured. This allows researchers to track the movement and activity of molecules in real-time, providing valuable insights into biological processes.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying these processes in vivo. It is non-toxic and does not interfere with the normal functioning of cells, making it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-9H-fluoren-2-yl-5-nitro-2-furamide is its ability to act as a fluorescent probe, allowing researchers to track the movement and activity of molecules in real-time. It is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, there are some limitations to using this compound in lab experiments. For example, it has a limited spectral range, making it difficult to use in certain applications. Additionally, it can be difficult to target specific molecules with this compound, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving N-9H-fluoren-2-yl-5-nitro-2-furamide. One potential area of research is the development of new methods for targeting specific molecules with this compound. This could involve the development of new chemical modifications or the use of this compound in combination with other probes. Another area of research is the development of new applications for this compound, such as its use in medical imaging or drug discovery. Overall, this compound is a valuable tool for scientific research and has the potential to lead to numerous breakthroughs in the field of biochemistry and beyond.
Synthesemethoden
The synthesis of N-9H-fluoren-2-yl-5-nitro-2-furamide involves a multi-step process that starts with the reaction of 9H-fluorene with nitric acid to produce 9-nitro-9H-fluorene. This intermediate is then reacted with furfural to yield this compound. The overall yield of this process is around 20%, making it a relatively efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
N-9H-fluoren-2-yl-5-nitro-2-furamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and membrane dynamics. One of the main advantages of this compound is its ability to act as a fluorescent probe, allowing researchers to track the movement and activity of molecules in real-time. This has led to numerous breakthroughs in the field of biochemistry and has helped researchers better understand the inner workings of cells and biological systems.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-18(16-7-8-17(24-16)20(22)23)19-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXDNJIKIVJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)

![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5737084.png)
![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)



![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)

